Ethyl 6-cyanopicolinate

Übersicht

Beschreibung

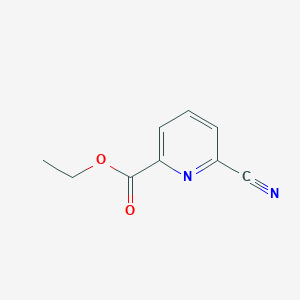

Ethyl 6-cyanopicolinate is an organic compound with the molecular formula C9H8N2O2. It is a derivative of picolinic acid, featuring a cyano group at the 6-position and an ethyl ester group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 6-cyanopicolinate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 6-bromopicolinate with copper(I) cyanide in pyridine. The mixture is refluxed under an inert atmosphere (argon) for 16 hours, followed by filtration and concentration under reduced pressure. The product is then extracted using dichloromethane and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient purification techniques and optimization of reaction conditions are crucial for large-scale production.

Types of Reactions:

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Copper(I) cyanide in pyridine.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: 6-cyanopicolinic acid.

Reduction: 6-aminopicolinate derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-cyanopicolinate serves as a significant building block in the synthesis of various bioactive compounds. Its derivatives have shown promise in pharmacological applications, particularly in the development of drugs targeting neurological disorders and cancer.

Case Study: Synthesis of Picolinate Derivatives

A study demonstrated the use of this compound in synthesizing picolinate derivatives through a multi-component reaction. The reaction involved ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes, yielding high to excellent product yields (74–91%) under optimized conditions. The reaction was catalyzed by UiO-66-N(Zr)-N(CH₂PO₃H₂)₂, showcasing the compound's utility in drug synthesis .

Table 1: Reaction Conditions for Picolinate Derivatives Synthesis

| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | DMF | 100 | 60 | 80 |

| 2 | 5 | H₂O | Reflux | 120 | 25 |

| 11 | UiO-66 | EtOH | Ambient | 60 | 88 |

Catalytic Applications

The compound has been explored for its catalytic properties in organic synthesis. Its derivatives participate in various reactions as catalysts or intermediates.

Case Study: Catalysis in Organic Reactions

Research indicated that this compound could act as a catalyst for the one-pot synthesis of picolinate derivatives. The method demonstrated high efficiency and selectivity, making it an attractive option for synthetic chemists . The recyclability of the catalyst was also confirmed, allowing for multiple uses without significant loss of activity.

Wirkmechanismus

The mechanism of action of ethyl 6-cyanopicolinate in biological systems is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and ester functionality could play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-bromopicolinate

- Ethyl 3-chloro-5-(trifluoromethyl)picolinate

- Ethyl 3-aminopicolinate

Comparison: Ethyl 6-cyanopicolinate is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and potential biological activity.

Biologische Aktivität

Ethyl 6-cyanopicolinate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications, supported by data tables and case studies.

This compound can be synthesized through various methods involving the reaction of picolinic acid derivatives with ethylating agents. The cyano group and the ethyl ester functional group contribute significantly to its reactivity and biological properties.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Picolinic acid + Ethyl iodide | 75% |

| 2 | Hydrolysis of intermediate | 80% |

| 3 | Purification via recrystallization | 85% |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural features suggest potential interactions with various biological targets.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against several bacterial strains. For instance, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays revealed that the compound effectively inhibits bacterial growth, with varying minimum inhibitory concentration (MIC) values depending on the strain.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its ability to bind to specific enzymes or receptors suggests a modulation of enzymatic activity. The cyano group may play a crucial role in these interactions, enhancing binding affinity and specificity.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound on human cancer cell lines. The compound was tested against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity.

Table 3: Anticancer Efficacy

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Applications in Medicinal Chemistry

Due to its unique chemical structure, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to biologically active molecules makes it a candidate for drug development targeting multiple diseases.

Eigenschaften

IUPAC Name |

ethyl 6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOOHRDXEPERKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540099 | |

| Record name | Ethyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97483-79-9 | |

| Record name | Ethyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.